UR-144 Degradant

Description

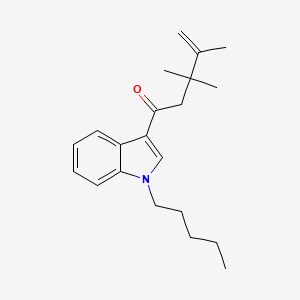

Structure

3D Structure

Properties

IUPAC Name |

3,3,4-trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO/c1-6-7-10-13-22-15-18(17-11-8-9-12-19(17)22)20(23)14-21(4,5)16(2)3/h8-9,11-12,15H,2,6-7,10,13-14H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJHWTCAQOYUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043141 | |

| Record name | 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609273-88-2 | |

| Record name | 3,3,4-Trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609273882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4-TRIMETHYL-1-(1-PENTYL-1H-INDOL-3-YL)PENT-4-EN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26S4AX8CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Structure of a Potent Pyrolytic Byproduct: A Technical Guide to the UR-144 Degradant

Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Imperative of Degradant Analysis

The proliferation of synthetic cannabinoids presents a continuous challenge to the scientific and medical communities. Among these, UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) has been a compound of significant interest due to its prevalence and potent cannabinoid receptor activity.[1][2] However, the pharmacological and toxicological profile of UR-144 is not solely defined by the parent compound. The common route of administration for many synthetic cannabinoids, smoking, introduces a critical variable: thermal degradation.[3][4] This guide provides an in-depth technical examination of the primary thermal degradation product of UR-144, a substance with its own distinct chemical identity and enhanced biological activity. Understanding the structure and formation of this degradant is paramount for researchers, forensic chemists, and drug development professionals in accurately assessing the effects of UR-144 consumption.

The Chemical Identity of the UR-144 Degradant

The primary thermal degradant of UR-144 is not a minor impurity but a significant transformation product that forms readily upon heating.[5] This process involves the pyrolytic opening of the strained tetramethylcyclopropyl ring, resulting in a structurally distinct alkene.[3][6][7]

Systematic Name: 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one[5][8]

Synonyms: UR-144 Degradant, KM-X1 Degradant, UR-144 3,3,4-Trimethylpentenoyl isomer[5]

Core Structural Features

The transformation from UR-144 to its primary degradant is characterized by the following key structural changes:

-

Ring Opening: The cyclopropane ring, a three-membered ring system with significant ring strain, undergoes cleavage.

-

Alkene Formation: The ring-opening process results in the formation of a double bond, specifically a pent-4-en-1-one moiety.

-

Conservation of the Indole Core and N-Pentyl Chain: The indole-3-yl-methanone core and the N-pentyl chain of the parent UR-144 molecule remain intact during this primary degradation pathway.

The following table summarizes the key chemical properties of the UR-144 degradant:

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₉NO | [5] |

| Molecular Weight | 311.5 g/mol | [5] |

| SMILES | O=C(CC(C)(C)C(C)=C)C1=CN(CCCCC)C2=C1C=CC=C2 | [5] |

| InChI Key | NBJHWTCAQOYUND-UHFFFAOYSA-N | [5] |

The Pyrolytic Transformation: A Mechanistic Overview

The formation of the UR-144 degradant is a direct consequence of the thermal stress applied during smoking or vaporization. The high temperatures provide the activation energy necessary to overcome the strain of the tetramethylcyclopropyl ring, leading to homolytic cleavage of a carbon-carbon bond within the ring. This is followed by a rearrangement to form the more stable alkene structure.

Caption: Pyrolytic conversion of UR-144 to its primary degradant.

This transformation is not a minor side reaction; studies have shown that UR-144 can be almost completely converted to this degradant under smoking simulation conditions.[9] This highlights the critical importance of considering the degradant's properties when evaluating the pharmacological effects of smoked UR-144.

Enhanced Potency: A Consequence of Structural Change

A significant finding regarding the UR-144 degradant is its increased potency at cannabinoid receptors compared to the parent compound.[4][10][11] Studies have demonstrated that the degradant exhibits a higher binding affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids.[3][7] This suggests that the process of smoking UR-144 not only delivers the drug but also transforms it into a more potent agonist, potentially leading to more pronounced and unpredictable physiological and psychological effects.

Analytical Characterization: A Methodological Workflow

The identification and characterization of the UR-144 degradant rely on a combination of advanced analytical techniques. The following outlines a typical workflow for its analysis in seized materials or biological samples.

Caption: Analytical workflow for the identification of UR-144 degradant.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the identification of the UR-144 degradant, particularly due to the thermal nature of the injection port which can mimic the pyrolysis process.[5]

1. Sample Preparation:

- For herbal mixtures, extract a representative sample with a suitable organic solvent such as methanol or acetonitrile.

- For biological fluids (e.g., urine), perform a liquid-liquid or solid-phase extraction to isolate the analytes.[12]

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

- Injector Temperature: 250-280 °C (to facilitate potential in-source degradation for confirmation).

- Oven Program: Start at 100 °C, ramp to 300 °C at 20 °C/min, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: 40-550 amu.

3. Data Analysis:

- The UR-144 degradant will typically elute slightly later than the parent UR-144.

- The mass spectrum of the degradant is distinct from UR-144. A prominent fragment ion is often observed at an m/z value 15 amu greater than the base peak of UR-144, which is consistent with a McLafferty rearrangement that is not possible in the parent compound.[5]

- Compare the obtained mass spectrum with a reference spectrum from a certified standard or a spectral library for positive identification.

Conclusion: The Critical Role of Degradant Profiling

The chemical structure of the primary UR-144 degradant, 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one, is now well-established. Its formation through pyrolysis is a key consideration in the analysis and pharmacological evaluation of UR-144. The enhanced potency of this degradant underscores the necessity for comprehensive analytical methods that can differentiate between the parent compound and its pyrolytic byproducts. For researchers and drug development professionals, a thorough understanding of such degradation pathways is essential for developing safer therapeutic agents and for accurately assessing the risks associated with illicitly used synthetic cannabinoids.

References

-

Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]

-

Adamowicz, P., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(4), 205-213. [Link]

-

Tran, V., et al. (2019). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Forensic Toxicology, 37(2), 346-359. [Link]

-

Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Cancers, 13(6), 1435. [Link]

-

Tran, V., et al. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic Toxicology, 36(2), 426-437. [Link]

-

ResearchGate. (n.d.). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

Kaizaki-Mitsumoto, A., et al. (2018). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 43(1), 65-71. [Link]

-

ResearchGate. (n.d.). Chemical structures of XLR-11 (a), XLR-11 degradant (b), UR-144 (c) and... [Link]

-

Adamowicz, P., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(4), 205-213. [Link]

-

ResearchGate. (n.d.). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. [Link]

-

Kennedy, P. D. (n.d.). Characterization of the thermal degradation product of UR-144. Scribd. [Link]

-

Bertin Bioreagent. (n.d.). UR-144 Degradant. [Link]

-

Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]

-

ResearchGate. (n.d.). Chemical structure UR-144. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

-

World Health Organization. (2014). UR-144 Critical Review Report. [Link]

-

Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]

-

Kaizaki-Mitsumoto, A., et al. (2018). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed. [Link]

-

Taylor & Francis. (n.d.). UR-144 – Knowledge and References. [Link]

Sources

- 1. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. marshall.edu [marshall.edu]

- 11. marshall.edu [marshall.edu]

- 12. annexpublishers.com [annexpublishers.com]

An In-depth Technical Guide on the Thermal Degradation of UR-144

Introduction

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been identified in various "legal high" products.[1] As a potent agonist of the CB2 receptor, its pharmacological profile has been of interest to the scientific community.[2] However, the common method of administration for synthetic cannabinoids, smoking, introduces a critical variable: thermal degradation.[3][4] This guide provides a comprehensive technical overview of the thermal degradation of UR-144, focusing on the core mechanism, the resulting degradants, and the analytical methodologies required for their characterization. Understanding this transformation is paramount for researchers, forensic scientists, and drug development professionals, as the degradation products can exhibit significantly different pharmacological and toxicological profiles compared to the parent compound.[4][5]

The Core Mechanism: Thermally Induced Ring Opening

The defining structural feature of UR-144, and the locus of its thermal instability, is the sterically strained tetramethylcyclopropyl moiety.[6] When subjected to the high temperatures associated with smoking or vaporization (ranging from 200°C to over 800°C), this cyclopropyl ring undergoes a cleavage and rearrangement process.[6][7]

The prevailing proposed mechanism is a heterolytic ring cleavage, potentially facilitated by trace nucleophiles like water or residual solvents. This cleavage results in the formation of a more stable, ring-opened alkene structure.[8] This transformation is not a minor alteration; it fundamentally changes the three-dimensional structure of the molecule and, consequently, its interaction with cannabinoid receptors.

The Primary Degradation Product

The major pyrolysis product of UR-144 has been identified as 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one, often referred to as the "UR-144 degradant".[1][9] This structural isomer is formed through the opening of the tetramethylcyclopropyl ring.[1][3][4] It is crucial to note that this degradant is not merely an impurity but a significant product formed under conditions mimicking real-world use.[10] Studies have shown that UR-144 can almost completely convert to this degradant upon heating.[1]

Visualizing the Degradation Pathway

The thermal degradation of UR-144 can be conceptually illustrated as a workflow from the parent compound to its primary degradant, which then undergoes further metabolic transformations in the body.

Caption: Workflow of UR-144 thermal degradation to its primary degradant and subsequent metabolism.

Pharmacological Implications of Thermal Degradation

A critical aspect of studying the thermal degradation of UR-144 is the altered pharmacological activity of its degradant. Research has demonstrated that the UR-144 degradant exhibits a significantly higher agonist activity at the human CB1 receptor compared to the parent compound.[4] This increased potency at the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids, suggests that the act of smoking UR-144 may enhance its psychological effects.[4] Furthermore, in vivo studies in mice have shown that the degradant induces greater hypothermic and akinetic actions than UR-144, reinforcing the notion of its increased potency.[4]

| Compound | CB1 Receptor Activity (EC50) | In Vivo Effects (Mice) |

| UR-144 | Lower Agonist Activity | Weaker hypothermic and akinetic actions |

| UR-144 Degradant | ~4-fold Higher Agonist Activity | Augmented hypothermic and akinetic actions |

Table 1: Comparison of Pharmacological Activity between UR-144 and its Thermal Degradant.[4]

Analytical Methodologies for Characterization

The identification and characterization of UR-144 and its thermal degradant necessitate a multi-faceted analytical approach. Forced degradation studies, where the drug substance is subjected to stress conditions such as heat, are essential to predict and identify potential degradation products.

Experimental Protocol: Forced Thermal Degradation

A standardized protocol for the forced thermal degradation of UR-144 is crucial for reproducible results.

Objective: To generate the primary thermal degradant of UR-144 for subsequent analytical characterization.

Materials:

-

UR-144 standard

-

Methanol (or other suitable solvent)

-

Spot plate and watch glass

-

Calibrated hot plate

-

Analytical instrumentation (GC-MS, LC-MS/MS)

Procedure:

-

Prepare a solution of UR-144 in a suitable solvent (e.g., methanol).

-

Place a known amount of the UR-144 standard onto a spot plate.

-

Cover the spot plate with a watch glass.

-

Heat the spot plate on a hot plate set to a controlled temperature (e.g., 300°C) for a specified duration (e.g., 15 minutes).[7]

-

Allow the sample to cool to room temperature.

-

Reconstitute the residue in a suitable solvent for analysis.

-

Analyze the heated sample alongside an unheated control using appropriate analytical techniques.

Chromatographic and Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the analysis of UR-144 and its degradants.[11][12]

-

GC-MS: This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds. The UR-144 degradant is a common impurity observed during GC-MS analysis of UR-144 samples due to the high temperatures of the injection port.[9] The mass spectrum of the degradant exhibits a characteristic fragment ion that is 15 atomic mass units greater than the base peak of UR-144, which is consistent with a McLafferty rearrangement that does not occur in the parent compound.[9]

-

LC-MS/MS: This method is invaluable for analyzing the parent compound and its metabolites in biological matrices, such as blood and urine.[11][12] It offers high sensitivity and selectivity, allowing for the detection of trace amounts of the parent drug and its various metabolites, including those of the pyrolysis product.[12]

Caption: A typical analytical workflow for the characterization of UR-144 and its thermal degradant.

Conclusion

The thermal degradation of UR-144 is a critical consideration for any scientific investigation of this synthetic cannabinoid. The thermally induced ring-opening of the tetramethylcyclopropyl moiety leads to the formation of a primary degradant with significantly altered and enhanced pharmacological activity. This in-depth understanding of the degradation mechanism and the resulting products is essential for accurate toxicological assessment, forensic analysis, and the development of future therapeutic agents. The analytical workflows presented here, employing forced degradation studies coupled with advanced chromatographic and spectrometric techniques, provide a robust framework for the comprehensive characterization of UR-144 and its thermal degradants.

References

-

Adamowicz, P., Zuba, D., & Byrska, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 299-306. [Link]

-

Kaizaki-Mitsumoto, A., Hataoka, K., Takebayashi-Ohsawa, M., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of Toxicological Sciences, 42(3), 335-341. [Link]

-

Adamowicz, P., & Zuba, D. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 277-286. [Link]

-

Kavanagh, P., Grigoryev, A., Savchuk, S., Mikhura, I., & Formanovsky, A. (2013). UR-144 in products sold via the Internet: identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis, 5(8), 683-692. [Link]

-

Kaizaki-Mitsumoto, A., Hataoka, K., Takebayashi-Ohsawa, M., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed, 42(3), 335-341. [Link]

-

Kennedy, P. D., Endres, G. W., Deakin, A., & Eckre, D. (n.d.). Characterization of the Thermal Degradation Product of UR-144. Scribd. [Link]

-

Cieślak, M., Szałek, E., & Rojkiewicz, M. (2019). The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. Forensic Science International, 301, 1-9. [Link]

-

Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]

-

Couch, R. A., Cawrse, B. M., & Gerona, R. R. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Archives of Toxicology, 93(8), 2271-2280. [Link]

-

Eckre, D. (n.d.). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. [Link]

-

Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]

-

Thomas, B. F., et al. (2017). Thermolytic degradation of synthetic cannabinoids: chemical exposures and pharmacological consequences. The Journal of pharmacology and experimental therapeutics, 361(1), 162-171. [Link]

-

ResearchGate. (n.d.). The paths of syntheses, chemical characteristicsand stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. [Link]

-

Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Thomas, B. F., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. The Journal of pharmacology and experimental therapeutics, 361(1), 162-171. [Link]

-

Thomas, B. F., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. The Journal of pharmacology and experimental therapeutics, 361(1), 162-171. [Link]

-

United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

-

ShareOK. (n.d.). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. [Link]

-

Waters Corporation. (n.d.). Forced Degradation of Cannabidiol. [Link]

-

University of Technology Sydney. (n.d.). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. OPUS at UTS. [Link]

-

Wikipedia. (n.d.). UR-144. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. UR-144 - Wikipedia [en.wikipedia.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. marshall.edu [marshall.edu]

- 6. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. marshall.edu [marshall.edu]

- 8. scribd.com [scribd.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Pyrolytic Transformation of UR-144 and the Emergence of a Bioactive Ring-Opened Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic cannabinoid UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) represents a significant case study in the analytical and toxicological assessment of illicitly used substances. A primary route of administration for UR-144 is smoking, a process that subjects the molecule to extreme temperatures and induces pyrolysis. This guide provides a detailed examination of the thermal degradation of UR-144, focusing on the formation of its principal pyrolysis product: a structurally distinct, ring-opened isomer. We will explore the underlying chemical mechanism, the profound implications of this transformation on cannabinoid receptor activity, and the critical analytical strategies required for its accurate identification and differentiation from the parent compound. This document serves as a technical resource for professionals in toxicology, forensic science, and pharmacology, offering field-proven insights into why understanding this pyrolytic pathway is essential for both clinical assessment and future drug development.

Introduction: The Analytical Challenge of Smoked Cannabinoids

UR-144 is a synthetic cannabinoid featuring a bulky tetramethylcyclopropyl (TMCP) moiety, a structural feature designed to confer high affinity for the cannabinoid type 1 (CB1) receptor.[1] Its widespread abuse, primarily through smoking "herbal incense" blends, introduces a critical variable into its pharmacology: thermal degradation.[2][3][4] The high temperatures associated with smoking (ranging from 700°C to over 900°C during inhalation) are sufficient to induce significant chemical transformations before the compound reaches the user's bloodstream.[5]

For UR-144, this is not a simple decomposition but a specific molecular rearrangement. The sterically strained TMCP ring undergoes pyrolysis to form a stable, ring-opened alkene isomer.[6][7][8] This transformation is not merely an analytical curiosity; the resulting isomer, often termed the "UR-144 degradant," exhibits significantly altered biological activity.[2][3] Therefore, any toxicological or pharmacological assessment that fails to account for this pyrolytic product will be fundamentally incomplete, potentially underestimating the psychoactive potency and overall risk profile of smoked UR-144.

The Mechanism of Thermal Ring-Opening

The central event in the pyrolysis of UR-144 is the cleavage of its TMCP ring. This four-membered ring is inherently strained, making it susceptible to rearrangement under thermal stress.[5][9] The process results in the formation of an isomeric alkene, specifically identified as 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one.[10]

The prevailing hypothesis suggests a heterolytic ring cleavage mechanism.[10] This process is likely facilitated by the electron-withdrawing carbonyl group and may be aided by trace nucleophiles present in the sample matrix. The result is a thermodynamically more stable acyclic structure.

Caption: Pyrolytic conversion of UR-144 to its ring-opened isomer.

This reaction is highly efficient at elevated temperatures. In analytical settings, it is commonly observed in the heated inlet of a gas chromatograph (GC), meaning that analysis of a pure UR-144 standard by GC-MS will often yield two distinct peaks: the parent compound and its thermal degradant.[10][11] This artifact underscores the necessity of employing complementary analytical techniques to accurately profile a sample.

Biological Significance: An Unforeseen Amplification of Potency

The structural rearrangement from UR-144 to its pyrolytic isomer has profound pharmacological consequences. The ring-opened degradant is not an inactive byproduct; rather, it is a potent cannabinoid agonist in its own right.

Crucially, studies have demonstrated that the ring-opened isomer possesses an approximately four-fold higher agonist activity at the human CB1 receptor compared to the parent UR-144 molecule.[2][3] This increased potency translates to augmented hypothermic and akinetic effects in animal models, suggesting that the act of smoking UR-144 may significantly enhance its psychological and physiological impact.[2][3]

| Compound | Molecular Formula | Molecular Weight | Relative CB1 Agonist Activity |

| UR-144 | C₂₁H₂₉NO | 311.47 | 1x |

| Ring-Opened Isomer | C₂₁H₂₉NO | 311.47 | ~4x |

| Table 1. Comparison of UR-144 and its Pyrolysis Product. |

This finding is critical for drug development professionals and toxicologists. It implies that in vitro binding assays performed solely on the parent drug may not accurately predict the in vivo effects following inhalation. Furthermore, the metabolites of this more potent pyrolysis product are readily detected in the urine of users, making them essential biomarkers for confirming consumption and understanding the resulting toxidrome.[7][8][12]

Analytical Methodologies: A Dual-Pronged Approach

To obtain a complete and accurate chemical profile of samples containing UR-144, a self-validating analytical system employing both "soft" and "hard" ionization techniques is required. This typically involves a combination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: A dual-analysis workflow for comprehensive UR-144 characterization.

Protocol: LC-MS/MS for Parent Drug Quantification

This method is essential for determining the concentration of intact UR-144 in a sample, as it avoids the high temperatures that cause pyrolytic conversion.

Objective: To quantify UR-144 without inducing thermal degradation.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by deionized water.

-

Load the pre-treated sample (e.g., hydrolyzed urine, plasma, or dissolved powder).

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte using an appropriate solvent (e.g., methanol or acetonitrile, often with a small percentage of a modifier like formic acid).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might run from 95% A to 5% A over 8-10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Monitoring: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

UR-144: Precursor ion (m/z 312.2) -> Product ions (e.g., m/z 155.1, 214.1).

-

Internal Standard (e.g., UR-144-d5): Corresponding shifted m/z values.

-

-

Validation: The resulting chromatogram should show a single, sharp peak corresponding to UR-144, validated against a certified reference standard. The absence of the ring-opened isomer confirms the integrity of the analysis.

-

Protocol: GC-MS for Isomer Identification

This method leverages the thermal conversion in the GC inlet to confirm the presence of UR-144 by observing its characteristic pyrolysis product.

Objective: To identify UR-144 and its ring-opened thermal degradant.

Methodology:

-

Sample Preparation:

-

Perform a simple dilute-and-shoot or solvent extraction into a GC-compatible solvent like methanol or ethyl acetate. Derivatization is typically not required.

-

-

Gas Chromatography:

-

Inlet Temperature: 250°C - 280°C (sufficient to induce pyrolysis).

-

Column: A non-polar column, such as one with a 5% phenyl polysiloxane phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at ~150°C, ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

-

Mass Spectrometry (Electron Ionization):

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-550.

-

Data Interpretation: The resulting total ion chromatogram (TIC) will display two major peaks with the same molecular ion (m/z 311).

-

Peak 1 (UR-144): Exhibits a characteristic fragmentation pattern.

-

Peak 2 (Ring-Opened Isomer): Appears at a slightly later retention time and is distinguished by a prominent fragment ion resulting from a McLafferty rearrangement, which is not observed for the parent compound.[10]

-

-

| Compound | Key Distinguishing EI Fragments (m/z) | Note |

| UR-144 | 311 (M+), 155, 127 | Fragmentation of the intact cyclopropyl ring system. |

| Ring-Opened Isomer | 311 (M+), 229, 214, 155 | The presence of a prominent m/z 229 ion is a strong indicator of the isomer formed via McLafferty rearrangement.[11] |

| Table 2. Key Mass Fragments for Differentiating UR-144 and its Pyrolysis Product in GC-MS. |

Conclusion and Future Outlook

The pyrolytic formation of a ring-opened isomer from UR-144 is a compelling example of how the route of administration can fundamentally alter the pharmacology of a drug. For researchers and clinicians, the key takeaway is that the psychoactive compound delivered to the brain via smoking is not solely UR-144, but a mixture containing a more potent CB1 agonist. This has direct implications for understanding user reports, predicting toxic effects, and developing effective treatment strategies.

For analytical scientists, this case highlights the limitations of relying on a single methodology. A comprehensive analysis necessitates a dual-pronged approach, using LC-MS/MS to quantify the parent drug and GC-MS to confirm its identity through its characteristic thermal degradant. This self-validating workflow ensures both accuracy and confidence in the results. As new synthetic cannabinoids with similarly strained ring systems emerge, the lessons learned from UR-144 will remain an indispensable guide for the forensic and drug development communities.

References

-

Uemura, N., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341. [Link]

-

Uemura, N., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed, PMID: 28496039. [Link]

-

Adamowicz, P., & Lechowicz, W. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 320-327. [Link]

-

Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]

-

Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]

-

Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. PubMed, PMID: 23592752. [Link]

-

Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]

-

Kavanagh, P., et al. (2013). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis, 5(5), 339-347. [Link]

-

Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... Archives of Toxicology, 93(3), 739-751. [Link]

-

Kennedy, P. D., et al. (2013). Characterization of the Thermal Degradation Product of UR-144. Scribd. [Link]

-

Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. ResearchGate. [Link]

-

Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. The AAPS Journal, 20(3), 59. [Link]

-

Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. [Link]

-

Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... ResearchGate. [Link]

-

Eckre, D. (n.d.). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. [Link]

-

Center for Forensic Science Research & Education. (2025). Despentyl-UR-144. NPS Discovery. [Link]

-

Celik, S., et al. (2020). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Taylor & Francis Online. [Link]

-

Celik, S., et al. (2020). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. PubMed, PMID: 32367727. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. marshall.edu [marshall.edu]

- 12. academic.oup.com [academic.oup.com]

The Pyrolytic Transformation of UR-144: A Comprehensive Pharmacological Profile of its Primary Degradant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of psychoactive substances is in a perpetual state of flux, with synthetic cannabinoids representing a significant and evolving class of compounds. Among these, UR-144 emerged as a notable entity, designed for its high affinity for the peripheral cannabinoid receptor (CB2). However, the common route of administration for many synthetic cannabinoids, smoking, introduces a critical variable: thermal degradation. This guide provides a detailed exploration of the pharmacological profile of the primary thermal degradant of UR-144, a compound with distinct and enhanced central nervous system activity compared to its parent molecule. As a Senior Application Scientist, the following sections will dissect the chemical identity, receptor interaction, and functional consequences of this transformation, offering field-proven insights and methodologies for its investigation.

The Genesis of a Novel Psychoactive Agent: Thermal Degradation of UR-144

UR-144, chemically identified as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, was initially synthesized by Abbott Laboratories.[1] While designed for CB2 selectivity, its use in illicit herbal blends, often smoked, leads to the formation of a primary thermal degradant.[2][3] This process, known as pyrolysis, involves the heat-induced cleavage of the tetramethylcyclopropyl ring, resulting in a ring-opened isomer.[2]

Chemical Identity of the UR-144 Degradant:

The primary thermal degradant of UR-144 has been identified as 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one . This structural alteration is pivotal to its altered pharmacological profile.

Cannabinoid Receptor Pharmacology: A Shift in Selectivity and Potency

The defining characteristic of the UR-144 degradant is its significantly enhanced activity at the cannabinoid receptor type 1 (CB1), the primary mediator of the psychoactive effects of cannabinoids. This contrasts with the parent compound, UR-144, which displays a notable preference for the CB2 receptor.[1]

Receptor Binding and Functional Activity

While specific binding affinity values (Ki) for the UR-144 degradant are not extensively reported in the available literature, functional assay data provides compelling evidence of its potent CB1 receptor agonism.

| Compound | CB1 EC50 (ng/mL) | CB2 EC50 (ng/mL) | Reference |

| UR-144 Degradant | 1.9 | 2.5 | [4] |

| UR-144 | 8.5 | 3.6 | [4] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

As the data indicates, the UR-144 degradant is approximately 4.5 times more potent at the CB1 receptor than its parent compound.[2][4] This increased potency at the CB1 receptor is the primary driver of its augmented psychoactive effects. Notably, the degradant retains potent activity at the CB2 receptor.[4]

The following diagram illustrates the signaling pathway activated by the UR-144 degradant at the CB1 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Caption: CB1 Receptor Signaling Pathway of UR-144 Degradant.

In-Vivo Pharmacological Effects

Experimental Protocols for Pharmacological Characterization

To ensure scientific rigor and reproducibility, the following sections provide detailed, step-by-step methodologies for key experiments used to characterize the pharmacological profile of the UR-144 degradant.

Cannabinoid Receptor Functional Assay: cAMP Accumulation

This protocol describes a cell-based assay to determine the functional potency of the UR-144 degradant as an agonist at CB1 and CB2 receptors by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Objective: To determine the EC50 value of the UR-144 degradant at human CB1 and CB2 receptors.

Materials:

-

HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Forskolin.

-

3-isobutyl-1-methylxanthine (IBMX).

-

UR-144 degradant.

-

cAMP assay kit (e.g., LANCE® Ultra cAMP Assay kit, cAMP-Glo™ Assay).[4][5]

-

White, opaque 96-well or 384-well microplates.

-

Plate reader capable of measuring the output of the chosen cAMP assay kit.

Procedure:

-

Cell Culture: Culture the CB1 or CB2 expressing cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into the wells of a white, opaque microplate at a predetermined density. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the UR-144 degradant in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to achieve a range of final assay concentrations. Also, prepare a stock solution of forskolin.

-

Assay: a. Aspirate the culture medium from the wells. b. Add assay buffer containing a phosphodiesterase inhibitor such as IBMX (to prevent cAMP degradation) to each well and incubate for a short period. c. Add the serially diluted UR-144 degradant to the appropriate wells. d. Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. e. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Add the detection reagents from the cAMP assay kit to each well. c. Incubate as recommended by the kit protocol.

-

Data Acquisition and Analysis: a. Measure the signal (e.g., luminescence or fluorescence) using a plate reader. b. Generate a dose-response curve by plotting the signal against the logarithm of the UR-144 degradant concentration. c. Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Caption: Experimental Workflow for cAMP Functional Assay.

Cannabinoid Receptor Binding Assay: Radioligand Competition

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the UR-144 degradant for CB1 and CB2 receptors.

Objective: To determine the Ki value of the UR-144 degradant at human CB1 and CB2 receptors.

Materials:

-

Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.

-

Radioligand with high affinity for cannabinoid receptors (e.g., [³H]CP-55,940).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

UR-144 degradant.

-

Non-specific binding control (a high concentration of a known cannabinoid receptor agonist/antagonist, e.g., WIN 55,212-2).

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from CB1 or CB2 expressing cells through homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

-

Compound and Radioligand Preparation: Prepare a serial dilution of the UR-144 degradant in assay buffer. Prepare the radioligand solution in assay buffer at a concentration near its Kd.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following for each concentration of the UR-144 degradant:

-

Total Binding: Cell membranes + radioligand + assay buffer.

-

Competition Binding: Cell membranes + radioligand + UR-144 degradant.

-

Non-specific Binding: Cell membranes + radioligand + non-specific binding control.

-

-

Incubation: Incubate the reactions at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: a. Place the filters into scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the UR-144 degradant concentration to generate a competition curve. c. Determine the IC50 (the concentration of the degradant that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion and Future Directions

The thermal degradation of UR-144 during smoking represents a critical transformation that significantly alters its pharmacological profile. The resulting ring-opened degradant, 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one, exhibits markedly increased potency at the CB1 receptor, providing a molecular basis for the enhanced psychoactive effects observed in users. This guide has provided a comprehensive overview of the chemical, in-vitro, and in-vivo pharmacology of this important compound, along with detailed protocols for its further investigation.

Future research should focus on obtaining precise binding affinity (Ki) values for the UR-144 degradant at both CB1 and CB2 receptors to provide a more complete understanding of its receptor interaction profile. Furthermore, more extensive in-vivo studies are warranted to quantify its behavioral and physiological effects in greater detail, including its potential for producing tolerance, dependence, and other adverse effects. A thorough understanding of the pharmacological and toxicological properties of synthetic cannabinoid degradants is paramount for both forensic analysis and public health initiatives.

References

-

Kaizaki-Mitsumoto, A., Hataoka, K., Abe, K., Kumamoto, H., & Numazawa, S. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of toxicological sciences, 42(3), 335–341. [Link][2][3]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Marshall University. (n.d.). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. [Link]

-

Kaizaki-Mitsumoto, A., Hataoka, K., Abe, K., Kumamoto, H., & Numazawa, S. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB 1 receptor and cannabimimetic effects in mice. J-STAGE. [Link][3]

-

Taylor & Francis. (n.d.). UR-144 – Knowledge and References. [Link]

-

Pacher, P., & Steffens, S. (2012). Ranges of Ki values for certain cannabinoid CB1 and/or CB2 receptor... ResearchGate. [Link]

-

Pamplona, F. A., & Takahashi, R. N. (2012). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. [Link]

-

Marshall University Scholar. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link][4]

-

ResearchGate. (n.d.). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. [Link]

-

World Health Organization. (2017). UR-144 Critical Review Report. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. [Link]

-

PubMed. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. [Link]

-

ResearchGate. (n.d.). Assay of CB1 Receptor Binding. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link][5]

-

Frontiers. (n.d.). Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. [Link]

-

ResearchGate. (n.d.). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. [Link]

Sources

In-vitro activity of UR-144 Degradant on cannabinoid receptors.

An In-Depth Technical Guide to the In-Vitro Activity of UR-144 Degradant on Cannabinoid Receptors

Abstract

UR-144 [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] is a synthetic cannabinoid receptor agonist (SCRA) originally developed by Abbott Laboratories with a higher affinity for the peripheral CB2 receptor over the central CB1 receptor.[1][2] However, its common route of administration, smoking, subjects the compound to high temperatures, leading to thermal degradation.[3][4] This process is not one of inactivation but of chemical transformation, yielding a primary, ring-opened isomer known as the UR-144 degradant.[3][5] This guide provides a detailed examination of the in-vitro pharmacological profile of this specific degradant. We will explore the causality behind its formation, its altered affinity and functional activity at cannabinoid receptors, and the detailed methodologies required for its scientific investigation. The findings reveal that the pyrolysis of UR-144 creates a new psychoactive substance with significantly augmented potency, particularly at the CB1 receptor, carrying profound implications for researchers, toxicologists, and drug development professionals.[3][5]

Introduction: The Hidden Pharmacology of Pyrolysis

Synthetic cannabinoids represent a vast and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[6] UR-144 was initially synthesized as a research tool, notable for its selectivity towards the CB2 receptor, which is primarily associated with immune function and therapeutic effects, as opposed to the CB1 receptor, which mediates the psychoactive effects.[2][7]

However, the pharmacological profile of a compound as documented in its pure form can be misleading if its common method of use is not considered. SCRAs are frequently smoked in herbal blends.[3][8] The intense heat from this process, which can reach 700-900°C, is sufficient to induce pyrolysis, fundamentally altering the chemical structure of the parent compound before it reaches its biological target.[4] In the case of UR-144, this thermal stress leads to the formation of a stable, ring-opened isomer.[4][9] Understanding the pharmacology of this degradant is critical, as it is this transformed molecule, not just the parent UR-144, that is responsible for the ultimate physiological and toxicological effects observed in users.[3]

Genesis and Structure of the UR-144 Degradant

The defining structural feature of UR-144 is its sterically strained tetramethylcyclopropyl moiety.[9] This high-energy ring system is susceptible to cleavage under thermal duress. Pyrolysis induces a rearrangement reaction that opens the cyclopropyl ring, resulting in the formation of an isomeric alkene.[3][9][10] This primary thermal degradant has been identified as [1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one].[10]

Caption: Thermal degradation pathway of UR-144 to its ring-opened isomer.

This structural alteration, while seemingly minor, has a dramatic impact on how the molecule interacts with cannabinoid receptors, transforming its pharmacological profile from a CB2-selective agonist to a potent dual agonist with significantly increased activity at the CB1 receptor.[7]

In-Vitro Pharmacological Characterization

Rationale for In-Vitro Assessment

In-vitro assays are indispensable tools for dissecting the molecular pharmacology of novel compounds. They provide a controlled environment to quantify two key parameters:

-

Binding Affinity (Kᵢ): Measures the strength of the interaction between a ligand and a receptor. A lower Kᵢ value indicates a higher affinity. This is typically determined using competitive radioligand binding assays.[11]

-

Functional Activity (EC₅₀/Eₘₐₓ): Measures the biological response produced by the ligand. The EC₅₀ is the concentration required to produce 50% of the maximum possible effect (Eₘₐₓ), indicating the ligand's potency.[7] For CB1 and CB2 receptors, which are Gᵢ/Gₒ-coupled, agonist activity is often measured by the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).[6][12]

By characterizing the degradant using these assays, we can directly compare its activity to the parent compound and predict its potential for producing psychoactive and other physiological effects.

Cannabinoid Receptor Functional Activity: A Shift in Potency

Functional assays reveal a significant shift in the activity of the UR-144 degradant compared to the parent molecule. While UR-144 is more potent at the CB2 receptor, its thermal degradant displays a marked increase in potency at the CB1 receptor, making it a more powerful psychoactive agent.[3][5][7]

One key study utilized a mammalian cell-based bioassay measuring intracellular cAMP levels to determine the potency (EC₅₀) of UR-144 and its degradant at both CB1 and CB2 receptors.[7] The results compellingly demonstrate this pharmacological shift.

Table 1: Functional Potency (EC₅₀) of UR-144 vs. UR-144 Degradant

| Compound | CB1 EC₅₀ (ng/mL) | CB2 EC₅₀ (ng/mL) | Key Finding |

|---|---|---|---|

| UR-144 | 8.5[7] | 3.6[7] | More potent at CB2 |

| UR-144 Degradant | 1.9 [7] | 2.5 [7] | ~4.5x more potent at CB1 than parent UR-144 |

EC₅₀ (half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ value corresponds to a higher potency. Data sourced from Longe et al.[7]

These data are corroborated by other research indicating the UR-144 degradant has approximately four-fold higher agonist activity at the human CB1 receptor compared to UR-144.[3][5] This transformation is critically important: the act of smoking UR-144 effectively bio-activates the compound into a more potent CB1 agonist, thereby increasing its potential for producing strong, and potentially adverse, psychoactive effects.[3]

Caption: Agonist activation of Gᵢ/Gₒ-coupled cannabinoid receptors.

Key Experimental Methodologies

To ensure trustworthiness and reproducibility, the protocols used to derive pharmacological data must be robust and well-validated. Below are detailed, step-by-step methodologies for the core in-vitro assays used to characterize compounds like the UR-144 degradant.

Protocol: Radioligand Competitive Binding Assay for CB Receptors

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Objective: To determine the concentration of the UR-144 degradant that displaces 50% of a specific radioligand (e.g., [³H]CP-55,940) from CB1 or CB2 receptors (IC₅₀), which is then used to calculate the Kᵢ value.

Materials:

-

Cell membranes from CHO-K1 or HEK-293 cells stably expressing human CB1 or CB2 receptors.[11]

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).[13]

-

Test Compound: UR-144 Degradant, dissolved in DMSO.

-

Non-specific binding control: WIN 55,212-2 or CP-55,940 (unlabeled) at a high concentration (e.g., 10 µM).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[13]

-

96-well microplates, glass fiber filter mats, scintillation fluid, and a liquid scintillation counter.

Procedure:

-

Plate Setup: Designate wells for Total Binding (radioligand + membranes), Non-Specific Binding (radioligand + membranes + high concentration of unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of UR-144 degradant).

-

Reagent Preparation: Prepare serial dilutions of the UR-144 degradant in binding buffer. The final DMSO concentration in all wells should be kept constant and low (<1%) to avoid interference.

-

Incubation: To each well, add:

-

50 µL of binding buffer (for Total Binding) OR 50 µL of non-specific control OR 50 µL of UR-144 degradant dilution.

-

50 µL of [³H]CP-55,940 diluted in buffer to a final concentration near its K₋ value (e.g., 0.5-1.5 nM).[14]

-

100 µL of the cell membrane preparation (e.g., 10-20 µg of protein per well).

-

-

Binding Equilibrium: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[13]

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (pre-soaked in buffer). This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters three times with ice-cold binding buffer (without BSA) to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the UR-144 degradant. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol: In-Vitro cAMP Functional Assay

This protocol measures the ability of the UR-144 degradant to act as an agonist by quantifying the inhibition of forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. UR-144 - Wikipedia [en.wikipedia.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. marshall.edu [marshall.edu]

- 8. soft-tox.org [soft-tox.org]

- 9. scribd.com [scribd.com]

- 10. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. egrove.olemiss.edu [egrove.olemiss.edu]

An In-Depth Technical Guide to the Discovery and Initial Identification of UR-144 Degradants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the discovery and initial identification of degradants of the synthetic cannabinoid UR-144, also known as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. As a potent CB2 receptor agonist, UR-144 has been subject to extensive forensic and pharmacological investigation. Understanding its degradation pathways is critical for accurate toxicological analysis, stability testing of reference materials, and comprehending its pharmacological profile upon administration, which often involves pyrolysis. This guide details a systematic approach, from forced degradation studies to sophisticated analytical techniques for separation and structural elucidation, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to provide not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a self-validating system of protocols for robust and reliable results.

Introduction: The Imperative to Understand UR-144 Degradation

UR-144 emerged in the early 2010s as a prominent synthetic cannabinoid in various herbal blends and illicit products[1]. Its chemical structure, featuring a tetramethylcyclopropyl group, confers a degree of instability, particularly to thermal stress. Given that smoking is a primary route of administration for synthetic cannabinoids, the pyrolysis of UR-144 is a critical transformation that occurs prior to systemic absorption. This thermal degradation leads to the formation of a primary, ring-opened isomer, often referred to as the "UR-144 degradant"[1][2][3]. The pharmacological activity of this degradant can differ from the parent compound, potentially augmenting its psychoactive and physiological effects[3].

Beyond pyrolysis, UR-144 can degrade under various storage and handling conditions. Therefore, a thorough understanding of its degradation profile is essential for forensic chemists, toxicologists, and researchers in drug development to ensure the accuracy of analytical findings and the stability of reference standards. This guide presents a logical workflow for the systematic investigation of UR-144 degradants.

Strategic Approach to Degradant Discovery: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of identifying potential degradation products of a drug substance. By subjecting UR-144 to a range of harsh conditions, we can accelerate the formation of degradants that may be observed under normal storage or use conditions. A well-designed forced degradation study provides insights into the intrinsic stability of the molecule and informs the development of stability-indicating analytical methods[4][5][6].

Causality Behind Stress Condition Selection

The choice of stressors is based on the chemical structure of UR-144 and the potential environmental factors it may encounter. The goal is to induce degradation to a target level of 5-20%, which is sufficient for detection and characterization without being unrealistically destructive[5].

-

Thermal Degradation (Pyrolysis): This is the most critical stressor for UR-144 due to its common route of administration. It directly simulates the smoking process.

-

Acidic and Basic Hydrolysis: The amide-like linkage in UR-144 may be susceptible to hydrolysis under pH extremes.

-

Oxidative Degradation: The indole ring and other parts of the molecule could be prone to oxidation.

-

Photolytic Degradation: Exposure to light can induce photochemical reactions.

Experimental Protocol: Forced Degradation of UR-144

Objective: To generate a comprehensive profile of UR-144 degradants under various stress conditions.

Materials:

-

UR-144 reference standard

-

Methanol (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3% solution)

-

High-purity water

-

Photostability chamber (ICH Q1B compliant)

-

Heating block or oven

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of UR-144 in methanol at a concentration of 1 mg/mL.

-

Thermal Stress (Solid State): Place a known quantity of solid UR-144 in a vial and heat at 100°C for 24 hours.

-

Thermal Stress (Solution): Dilute the stock solution with methanol to 100 µg/mL and heat at 70°C for 24 hours.

-

Acidic Hydrolysis: Mix equal volumes of the UR-144 stock solution and 0.1 M HCl. Heat at 70°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Basic Hydrolysis: Mix equal volumes of the UR-144 stock solution and 0.1 M NaOH. Heat at 70°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix equal volumes of the UR-144 stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

-

Photolytic Degradation: Expose the UR-144 solution (100 µg/mL in methanol) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

-

Control Samples: Prepare and store a control sample of UR-144 in methanol at -20°C, protected from light.

-

Analysis: Analyze all stressed samples and the control sample by LC-MS/MS to identify and quantify the remaining UR-144 and any newly formed degradant peaks.

Analytical Workflow for Separation and Initial Identification

A robust analytical workflow is crucial for separating the parent drug from its degradants and for obtaining initial structural information. The combination of chromatographic separation with mass spectrometric detection is the industry standard for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For UR-144, it is particularly useful for identifying the primary pyrolysis product, as the high temperatures of the GC inlet mimic the smoking process.

Objective: To separate and identify UR-144 and its primary thermal degradant.

Instrumentation and Parameters:

-

Instrument: Gas chromatograph with a mass selective detector.

-

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 280°C.

-

Injection Mode: Split (20:1 ratio), 1 µL injection volume.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1.0 min.

-

Ramp to 300°C at 12°C/min.

-

Hold at 300°C for 9.0 min.

-

-

MS Transfer Line Temperature: 280°C.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Mass Scan Range: 30-550 amu.

-

Acquisition Mode: Scan.

Expected Results: Under these conditions, UR-144 will partially degrade on-column to its ring-opened isomer. This results in two distinct peaks: the parent UR-144 and its thermal degradant. The mass spectra of these two compounds will be distinct, allowing for their identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for analyzing a broader range of degradants, including those that are not volatile or are thermally labile. It offers high sensitivity and selectivity.

Objective: To separate, detect, and quantify UR-144 and its degradants from forced degradation studies.

Instrumentation and Parameters:

-

Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable. Phenyl-hexyl columns may offer different selectivity for closely related structures.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

Start at 30% B, hold for 1 min.

-

Linearly increase to 95% B over 8 min.

-

Hold at 95% B for 2 min.

-

Return to initial conditions and re-equilibrate for 3 min.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

MS Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS Parameters:

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 550°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 1100 L/hr.

-

-

Data Acquisition: Full scan for initial identification of m/z values of potential degradants, followed by targeted MS/MS (product ion scan) experiments to obtain fragmentation patterns.

Self-Validation and System Suitability:

-

Method Validation: The LC-MS/MS method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[7][8][9][10].

-

System Suitability: Before each analytical run, inject a standard mixture of UR-144 and a known degradant (if available) to assess system performance, including peak shape, resolution, and retention time stability.

Structural Elucidation of Novel Degradants

Once a potential degradant is detected, the next crucial step is to determine its chemical structure. This is typically a multi-step process involving high-resolution mass spectrometry and NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS, for instance, using a Quadrupole Time-of-Flight (Q-TOF) instrument, provides a highly accurate mass measurement of the parent and fragment ions. This allows for the determination of the elemental composition of the degradant, which is a critical first step in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For a novel degradant, a suite of 1D and 2D NMR experiments is required[11][12][13][14][15].

Objective: To determine the complete chemical structure of an isolated, unknown UR-144 degradant.

Prerequisite: Isolation of the degradant of interest in sufficient purity and quantity (typically >100 µg) using semi-preparative HPLC.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the isolated degradant in a deuterated solvent (e.g., CDCl₃ or CD₃OD) containing a known internal standard (e.g., TMS).

-

¹H NMR: Acquire a proton NMR spectrum. This provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

-

¹³C NMR and DEPT: Acquire a carbon-13 NMR spectrum, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135). This identifies the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify spin systems and connect neighboring protons within the molecule.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. This information is crucial for connecting the different fragments of the molecule and establishing the overall carbon skeleton.

-

Data Interpretation and Structure Proposal: By systematically analyzing the data from all these experiments, a definitive structure for the unknown degradant can be proposed and confirmed.

Data Presentation and Visualization

Clear and concise presentation of data is essential for communicating findings.

Table 1: Key Mass Spectrometric Data for UR-144 and its Primary Thermal Degradant

| Compound | Retention Time (GC-MS) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| UR-144 | Varies | 311 | 214, 144, 115 |

| UR-144 Thermal Degradant | Varies (typically later eluting) | 311 | 229, 144, 115 |

Note: Retention times are instrument-dependent and should be confirmed with a reference standard.

Diagrams

Conclusion and Future Perspectives